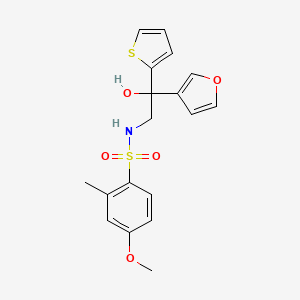![molecular formula C23H16N2S3 B2678066 2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-00-1](/img/structure/B2678066.png)
2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTBT derivatives are popular structural motifs in the design of high-mobility organic semiconductors . They are used in the development of organic transistors .
Synthesis Analysis
A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis
The insertion of the self-assembling subunit allows control of the supramolecular organization . This molecule self-assembles in water to give hydrogels over a broad range of pH values .Chemical Reactions Analysis
An efficient method to synthesize benzothieno[3,2-b]benzofurans via intramolecular dehydrogenative C–H/O–H coupling has been developed .Physical And Chemical Properties Analysis
The BTBT core is a popular structural motif in the design of high-mobility organic semiconductors . The insertion of the self-assembling subunit allows control of the supramolecular organization .Scientific Research Applications
- Background : 1Benzothieno3,2-bbenzothiophene (BTBT) is a champion molecule for high-mobility organic field-effect transistors (OFETs).
- Application : Researchers have explored the use of 2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine as a semiconductor material in OFETs. Its high charge mobility and stability make it promising for next-generation electronic devices .
- Application : 2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine has been investigated as a non-fullerene acceptor in DSSCs. Its absorption properties and electron transport capabilities contribute to efficient energy conversion .
- Application : Researchers explore the use of this compound as an electron acceptor in OPVs. Its compatibility with other organic materials and tunable energy levels enhance device performance .
- Application : A derivative of 2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine has been functionalized with a β-sheet-forming peptide. This self-assembling system holds promise for creating ordered nanostructures with tailored electronic properties .
- Application : By tuning functional groups on the BTBT scaffold, researchers can modulate molecular orbital energy levels. This knowledge informs material design for specific applications .
- Application : Investigating charge transport properties in blends of 2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine with polymers (e.g., polyindacenodithiophene-benzothiadiazole) reveals improved hole mobilities. Proper molecular ordering during phase segregation is critical for efficient charge transport .
Organic Transistors and Semiconductors
Dye-Sensitized Solar Cells (DSSCs)
Organic Photovoltaics (OPVs)
Self-Assembly and Peptide Functionalization
Molecular Orbital Energy Level Modulation
Charge Transport Properties in Blends
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2S3/c1-3-9-16(10-4-1)15-26-23-24-20-18-13-7-8-14-19(18)28-21(20)22(25-23)27-17-11-5-2-6-12-17/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZZMMWSABPTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=CC=C4)SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide](/img/structure/B2677984.png)
![2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2677986.png)
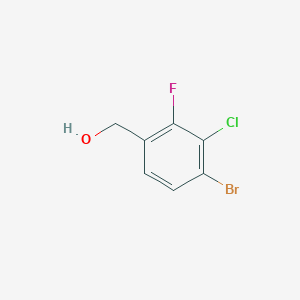
![2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2677988.png)


![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)
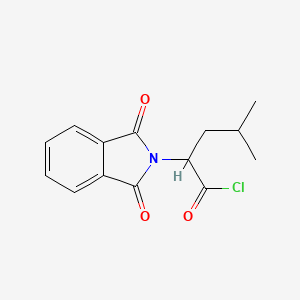
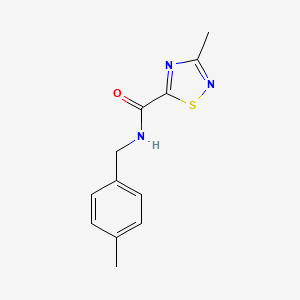
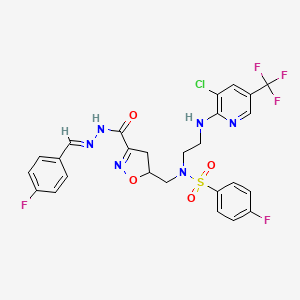
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2678001.png)
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)
